molecular formula C29H26N2O2S B5137646 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5137646
M. Wt: 466.6 g/mol
InChI Key: UBCVLAUSYOIVAD-UHFFFAOYSA-N
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Description

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a naphthalene ring, a dihydropyridine ring, and various functional groups such as acetyl, sulfanyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, carboxylic acids, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-3,5-dicarbethoxy-4-(3,4-dimethylphenyl)-1,4-dihydropyridine
  • 3,5-Diethyl-2,6-dimethyl-4-(3,4-dimethylphenyl)-1,4-dihydropyridine
  • 2,6-Dimethyl-3,5-dicarbethoxy-4-(4-methoxyphenyl)-1,4-dihydropyridine

Uniqueness

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of the naphthalene ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-17-12-13-22(14-18(17)2)26(33)16-34-29-25(15-30)28(27(20(4)32)19(3)31-29)24-11-7-9-21-8-5-6-10-23(21)24/h5-14,28,31H,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCVLAUSYOIVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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